molecular formula C11H16N2O3 B2986284 3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one CAS No. 339021-19-1

3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one

Cat. No.: B2986284
CAS No.: 339021-19-1
M. Wt: 224.26
InChI Key: VQDUJRGJAOGZOE-AATRIKPKSA-N
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Description

3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone ring, a dimethylamino group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable pyrrolone derivative with a dimethylamino-substituted acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane, at room temperature.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrrolone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of various substituted pyrrolone derivatives.

Scientific Research Applications

3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one
  • 3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-thione
  • 3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-imine

Uniqueness

The unique combination of functional groups in this compound imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in its interactions with biological targets.

Properties

IUPAC Name

3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-7-9(8(14)5-6-13(3)4)10(15)12-11(7,2)16/h5-6,16H,1-4H3,(H,12,15)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDUJRGJAOGZOE-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC1(C)O)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)NC1(C)O)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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